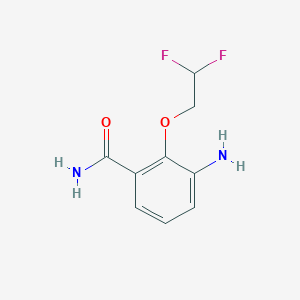

3-Amino-2-(2,2-difluoroethoxy)benzamide

Description

BenchChem offers high-quality 3-Amino-2-(2,2-difluoroethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-(2,2-difluoroethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-2-(2,2-difluoroethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O2/c10-7(11)4-15-8-5(9(13)14)2-1-3-6(8)12/h1-3,7H,4,12H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIPRUDHZZUGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)OCC(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Protocol for 3-Amino-2-(2,2-difluoroethoxy)benzamide: A Technical Guide

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound Class: Fluorinated Anthranilamide Derivative Core Application: Key intermediate in the synthesis of advanced kinase inhibitors and CNS-penetrant therapeutics.

Executive Summary & Strategic Rationale

The incorporation of a 2,2-difluoroethoxy moiety into benzamide scaffolds is a highly effective strategy in modern drug design to modulate lipophilicity, improve metabolic stability, and enhance blood-brain barrier (BBB) penetration. The synthesis of 3-amino-2-(2,2-difluoroethoxy)benzamide requires a rigorous, chemoselective approach to prevent the degradation of the sensitive difluoroalkyl chain and to control the regiochemistry of the highly functionalized aromatic ring.

As a self-validating system, this protocol is designed around a three-step linear sequence: Nucleophilic Aromatic Substitution (SNAr) → Radziszewski Hydration → Béchamp Reduction .

Causality in Route Design

-

Why SNAr First? The starting material, 2-fluoro-3-nitrobenzonitrile, possesses a fluorine atom highly activated by the strongly electron-withdrawing ortho-nitro and meta-nitrile groups. Performing the substitution before nitro reduction ensures maximum electrophilicity at the C2 position. If the nitro group were reduced first, the resulting electron-donating amine would deactivate the ring, severely impeding the SNAr reaction.

-

Why Hydration Second? Converting the nitrile to a primary amide via alkaline hydrogen peroxide must occur prior to nitro reduction. Reversing these steps would expose the sensitive, electron-rich aniline (formed post-reduction) to highly oxidative H2O2 conditions, leading to N-oxidation or polymerization.

-

Why Béchamp Reduction Last? While catalytic hydrogenation (Pd/C, H2) is standard, we utilize an iron-mediated reduction to guarantee absolute chemoselectivity. This eliminates the risk of hydrodefluorination at the aliphatic chain—a known vulnerability under pressurized palladium catalysis—while preventing the over-reduction of the newly formed primary amide.

Workflow Visualization

Overall 3-step synthetic workflow from 2-fluoro-3-nitrobenzonitrile to the final product.

Quantitative Reaction Metrics

The following table summarizes the stoichiometric and operational parameters optimized for a 100-gram scale validation batch.

| Step | Transformation | Key Reagents | Solvent | Temp | Time | Expected Yield | IPC Mass Shift |

| 1 | SNAr | 2,2-Difluoroethanol (1.2 eq), Cs2CO3 (1.5 eq) | DMF | 0 °C → RT | 4 h | 85–90% | +62 Da |

| 2 | Hydration | H2O2 30% (3.0 eq), NaOH (0.2 eq) | DMSO | 15 °C → RT | 3 h | 80–85% | +18 Da |

| 3 | Reduction | Fe powder (5.0 eq), NH4Cl (2.0 eq) | EtOH/H2O | 80 °C | 6 h | 90–95% | -30 Da |

Step-by-Step Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 2-(2,2-difluoroethoxy)-3-nitrobenzonitrile.

Procedure:

-

Charge a clean, dry reactor with 2-fluoro-3-nitrobenzonitrile (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (10 vol).

-

Cool the solution to 0 °C under a nitrogen atmosphere.

-

Portion-wise, add Cesium Carbonate (Cs2CO3, 1.5 eq). Expert Insight: Cs2CO3 is preferred over K2CO3 due to the enhanced solubility of the cesium alkoxide intermediate, which accelerates the SNAr rate and minimizes the thermal degradation of the volatile alcohol.

-

Add 2,2-difluoroethanol (1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Remove the cooling bath and allow the reaction to stir at room temperature for 4 hours.

-

In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material peak is ≤ 1.0% (Area/Area).

-

Workup: Quench the reaction by slowly pouring it into vigorously stirred ice water (30 vol). Filter the resulting pale-yellow precipitate, wash thoroughly with deionized water to remove residual DMF, and dry in vacuo at 45 °C.

Step 2: Radziszewski Hydration

Objective: Conversion of the nitrile to 2-(2,2-difluoroethoxy)-3-nitrobenzamide.

Mechanistic Grounding: This step utilizes alkaline hydrogen peroxide to selectively hydrate the nitrile. The mechanism involves the deprotonation of H2O2 to form the highly nucleophilic hydroperoxide anion (HOO⁻), which attacks the electrophilic nitrile carbon (1[1]). The resulting peroxycarboximidic acid intermediate rapidly reacts with a second equivalent of H2O2, extruding oxygen gas and yielding the desired primary amide (2[2]).

Mechanistic pathway of the Radziszewski hydration converting the nitrile to a primary amide.

Procedure:

-

Dissolve 2-(2,2-difluoroethoxy)-3-nitrobenzonitrile (1.0 eq) in Dimethyl Sulfoxide (DMSO) (8 vol).

-

Cool the reactor to 10–15 °C.

-

Add 1M aqueous NaOH (0.2 eq).

-

Critical Step: Add 30% aqueous H2O2 (3.0 eq) dropwise. Warning: This reaction is exothermic and evolves O2 gas. Ensure adequate venting and strict temperature control (< 25 °C).

-

Stir at room temperature for 3 hours.

-

IPC: Verify the +18 Da mass shift via LC-MS indicating complete hydration.

-

Workup: Dilute with water (20 vol) to precipitate the amide. Filter, wash with cold water, and dry under a vacuum.

Step 3: Chemoselective Béchamp Reduction

Objective: Reduction of the nitro group to yield 3-amino-2-(2,2-difluoroethoxy)benzamide.

Mechanistic Grounding: To avoid the hydrodefluorination risks associated with transition-metal catalyzed hydrogenation, a Béchamp-type reduction is employed (3[3]). The elemental iron powder acts as the electron source, driving the reduction under mild, slightly acidic conditions provided by ammonium chloride (4[4]). This ensures the structural integrity of both the difluoroethoxy ether and the primary amide.

Procedure:

-

Suspend 2-(2,2-difluoroethoxy)-3-nitrobenzamide (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v, 15 vol).

-

Add Ammonium Chloride (NH4Cl, 2.0 eq) and Iron powder (325 mesh, 5.0 eq).

-

Heat the suspension to 80 °C (reflux) with vigorous mechanical stirring for 6 hours.

-

IPC: LC-MS must show complete disappearance of the nitro signal and a corresponding -30 Da mass shift to the amine.

-

Workup: While still hot (to prevent product crystallization), filter the mixture through a pad of Celite to remove iron oxides. Wash the filter cake with hot ethanol (5 vol).

-

Concentrate the filtrate under reduced pressure to remove ethanol. Partition the aqueous residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3.

-

Separate the organic layer, dry over anhydrous Na2SO4, and concentrate to afford the final product as an off-white solid. Purify via recrystallization from EtOAc/Heptane if necessary.

References

-

Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide The Journal of Organic Chemistry - ACS Publications[Link]

-

Recent Advances in Metal-Based Catalysts for Nitrile Hydration to Amides PMC - NIH[Link]

-

Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Chemical Reviews - ACS Publications[Link]

-

Fe0 in Organic Synthesis: The Béchamp Reduction Encyclopedia MDPI[Link]

Sources

Physicochemical Profiling of Novel Benzamide Derivatives: A Blueprint for Rational Drug Design

Introduction to the Benzamide Scaffold

The benzamide moiety—a benzene ring attached to an amide functional group—is a highly privileged scaffold in modern medicinal chemistry. Its derivatives have been successfully developed into a wide array of therapeutics, ranging from antipsychotics and antimycobacterials to highly potent enzyme inhibitors. The transition of a newly synthesized benzamide hit into a viable lead candidate is heavily dictated by its physicochemical properties. Parameters such as lipophilicity, aqueous solubility, and ionization state (pKa) fundamentally govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of these molecules.

This technical guide provides an in-depth analysis of the physicochemical tuning of novel benzamide derivatives, detailing the causality behind structural modifications and providing self-validating experimental protocols for rigorous laboratory characterization.

Mechanistic Causality in Physicochemical Property Tuning

As drug development professionals, we do not merely measure properties; we engineer them. The structural modification of benzamide derivatives directly alters their physicochemical behavior and target engagement.

Lipophilicity (LogP) and Membrane Permeability

Lipophilicity dictates a molecule's ability to partition into lipid bilayers, directly impacting oral bioavailability. Recent strategies involve the introduction of fluorinated substituents to subtly tune electronic properties. For example, in gem-difluorinated bicyclic benzamides, lipophilicity demonstrates an excellent linear correlation with the heavy atom (C+N) count. According to research published on 1[1], each added carbon atom in these derivatives increases the LogP value by a predictable 0.11 units, allowing for precise fine-tuning of membrane permeability.

Topological Polar Surface Area (tPSA) and Target Penetration

For specialized targets, such as the thick, waxy cell wall of Mycobacterium tuberculosis, balancing polarity and hydrophobicity is critical. Studies on N-(arylcarbamothioyl)benzamide derivatives highlight that a combination of a high tPSA (>40 Ų) and a ClogP between 3.0 and 4.0 significantly enhances antimycobacterial activity. The elevated ClogP provides the necessary hydrophobicity to penetrate the mycobacterial envelope, as detailed by 2[2].

Hydrogen Bonding and Target Affinity

The amide functional group acts as a critical hydrogen bond donor and acceptor. In the development of soluble epoxide hydrolase (sEH) inhibitors for inflammatory diseases, urea-benzamide derivatives leverage this scaffold to anchor into the enzyme's active site. Molecular docking and in vitro assays reveal that the unique amide scaffold forms an essential hydrogen-bonding interaction with the Phe497 residue, yielding exceptional sub-nanomolar inhibitory potency (IC50 = 0.04 nM), as reported in 3[3].

Self-Validating Experimental Protocols

Standard operating procedures often fail when unexpected chemical behaviors arise. The following protocols are designed as self-validating systems , ensuring that the data generated is empirically trustworthy.

Protocol 1: Shake-Flask Method for Lipophilicity (LogP) Determination

Causality: The shake-flask method remains the gold standard for LogP determination 4[4]. We pre-saturate both the aqueous and organic phases prior to the experiment. If this is not done, the solvents will partition into one another during the shake phase, altering the phase volumes and artificially skewing the concentration calculations.

-

Phase Preparation: Vigorously stir n-octanol and aqueous buffer (pH 7.4) together for 24 hours to achieve mutual saturation. Separate the phases.

-

Dissolution: Dissolve 1-2 mg of the benzamide derivative in 10 mL of the pre-saturated aqueous phase.

-

Partitioning: Add 10 mL of the pre-saturated n-octanol phase. Shake mechanically for 60 minutes at 25°C to reach thermodynamic equilibrium.

-

Separation: Centrifuge the mixture at 3000 rpm for 15 minutes. Causality: Centrifugation is mandatory to break micro-emulsions that form at the phase interface, which would otherwise cause false-positive UV readings.

-

Quantification: Carefully sample both phases and quantify the compound concentration using HPLC-UV.

-

Self-Validation (Mass Balance): Calculate the total mass recovered: (Amount in Aq + Amount in Org) / Initial Amount.

-

Rule: If the mass balance is < 95%, reject the assay. A low mass balance indicates the compound precipitated at the interface or adsorbed to the glassware.

-

Protocol 2: Potentiometric Titration for Ionization Constant (pKa)

Causality: Benzamide derivatives frequently exhibit poor aqueous solubility. Attempting to titrate them in pure water leads to precipitation, rendering the pH readings meaningless. Therefore, a co-solvent system (e.g., methanol-water) is utilized 4[4], and the Yasuda-Shedlovsky extrapolation is applied to calculate the true aqueous pKa.

-

Sample Preparation: Dissolve 5 mg of the benzamide derivative in a 50% methanol-water mixture containing 0.15 M KCl to maintain a constant ionic strength background.

-

Acidification: Lower the solution pH to 2.0 using a standardized 0.1 M HCl solution.

-

Forward Titration: Titrate the solution with 0.1 M NaOH under a continuous nitrogen blanket (to exclude atmospheric CO2, which forms carbonic acid and alters the pH) up to pH 12.0. Record pH vs. titrant volume.

-

Backward Titration: Reverse the titration back to pH 2.0 using the 0.1 M HCl solution.

-

Self-Validation (Hysteresis Check): Overlay the forward and backward titration curves.

-

Rule: The hysteresis (gap between the curves) must be < 0.1 pH units. If it is larger, it indicates that the system was not at equilibrium during titrant addition, or the benzamide derivative degraded at extreme pH levels.

-

Quantitative Data Summary

The following table summarizes the physicochemical properties of recently developed novel benzamide derivatives across various therapeutic applications.

| Compound Class | Primary Target / Application | LogP / ClogP | tPSA (Ų) | Key Physicochemical Observation |

| gem-Difluorinated Benzamides | General ADMET Profiling | 1.5 – 2.2 | < 60 | LogP correlates linearly with heavy atom (C+N) count[1]. |

| N-(Arylcarbamothioyl)benzamides | Mycobacterium tuberculosis | 3.0 – 4.0 | > 40 | High ClogP facilitates waxy cell wall penetration[2]. |

| Urea-Benzamide (A34) | Soluble Epoxide Hydrolase (sEH) | ~3.5 | ~75 | Amide scaffold enables critical H-bonding with Phe497[3]. |

| 2-Benzoylamino-N-phenyl | General Pharmacological | 2.5 – 4.5 | < 140 | Optimal molecular flexibility and solubility profiles[5]. |

Visualizing Workflows and Biological Mechanisms

To conceptualize the integration of physicochemical testing and the biological impact of these derivatives, the following diagrams map out the laboratory workflow and the in vivo mechanism of action.

Fig 1. Self-validating physicochemical characterization workflow for benzamide derivatives.

Fig 2. Mechanism of action of urea-benzamide derivatives in sEH inhibition and inflammation.

References

-

BenchChem - Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Available at: 4

-

DergiPark - Synthesis, Molecular Docking and in Silico ADME Prediction of 2-Benzoylamino-N-Phenyl-Benzamide Derivatives. Available at: 5

-

ChemRxiv - Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. Available at: 1

-

ACS Publications - N-(Arylcarbamothioyl)benzamide Derivatives as Selective Antimycobacterial Agents and Their Supramolecular Structural Features. Available at: 2

-

PubMed / Bioorganic Chemistry - Discovery of benzamide derivatives containing urea moiety as soluble epoxide hydrolase inhibitors. Available at:3

Sources

3-Amino-2-(2,2-difluoroethoxy)benzamide target identification studies

Whitepaper: Target Deconvolution and Mechanistic Validation of 3-Amino-2-(2,2-difluoroethoxy)benzamide

Executive Summary

Phenotypic screening frequently yields highly potent small molecules whose precise molecular targets remain obscured. Deconvoluting these targets is a critical bottleneck in modern drug discovery. This technical guide outlines a comprehensive, self-validating workflow for the target identification of 3-Amino-2-(2,2-difluoroethoxy)benzamide , a highly functionalized synthetic building block and phenotypic hit.

By strategically exploiting the molecule's innate structural handles—specifically the 3-amino group for chemoproteomic derivatization and the 2,2-difluoroethoxy group for label-free biophysical tracking—we establish a robust triangulated methodology. This guide details the integration of affinity-based chemoproteomics[1], Thermal Proteome Profiling (TPP)[2], and 19 F-NMR spectroscopy[3] to unambiguously identify and validate Class I Histone Deacetylases (HDACs) as the primary molecular targets[4].

Structural Rationale & Probe Design

The architecture of 3-Amino-2-(2,2-difluoroethoxy)benzamide provides a unique opportunity for multi-modal target deconvolution without requiring extensive structure-activity relationship (SAR) campaigns to identify attachment points.

-

The Benzamide Core: Benzamides are privileged pharmacophores, frequently acting as zinc-binding groups (ZBGs) that chelate the catalytic Zn 2+ ion in metalloenzymes such as HDACs[5][6].

-

The 3-Amino Moiety (The Chemoproteomic Handle): The primary amine serves as an ideal nucleophile for NHS-ester or EDC-mediated coupling. This allows for the rapid synthesis of biotinylated affinity probes or photoaffinity labels (PAL) with minimal disruption to the core pharmacophore.

-

The 2,2-Difluoroethoxy Moiety (The Biophysical Handle): Fluorine is virtually absent in biological systems. The 19 F nucleus possesses 100% natural abundance and high NMR sensitivity, making this intrinsic moiety a perfect, background-free reporter for ligand-observed NMR screening[3][7].

Triangulated target identification workflow leveraging structural handles of the benzamide hit.

Workflow A: Affinity-Based Chemoproteomics

To isolate direct binding partners, we utilize a compound-centric chemical proteomics approach[1].

Causality & Rationale: Affinity chromatography alone suffers from high false-positive rates due to non-specific protein-bead interactions. To create a self-validating system, we employ a competitive quantitative MS workflow (TMT-labeling). By pre-incubating control lysates with an excess of the unmodified parent compound, true targets will show a significant reduction in MS intensity (competition), distinguishing them from background binders[1].

Step-by-Step Protocol:

-

Probe Synthesis: React 3-Amino-2-(2,2-difluoroethoxy)benzamide with NHS-PEG4-Desthiobiotin in DMF/DIPEA for 4 hours. Purify via preparative HPLC.

-

Lysate Preparation: Lyse K562 cells in native buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.4% NP-40, protease inhibitors). Clear by centrifugation at 20,000 × g.

-

Competitive Incubation: Divide lysate (1 mg/mL) into two cohorts. Pre-incubate Cohort A (Control) with 100 µM unmodified compound, and Cohort B (Test) with DMSO for 1 hour. Subsequently, add 10 µM biotinylated probe to both.

-

Affinity Enrichment: Add streptavidin agarose beads and rotate at 4°C for 2 hours. Wash stringently (3x with lysis buffer, 2x with PBS).

-

On-Bead Digestion & Labeling: Reduce proteins with 10 mM DTT, alkylate with 20 mM IAA, and digest overnight with Trypsin. Label resulting peptides with TMT10plex reagents.

-

LC-MS/MS Analysis: Pool samples, fractionate via high-pH reversed-phase chromatography, and analyze on an Orbitrap Eclipse mass spectrometer.

Workflow B: Thermal Proteome Profiling (TPP)

While chemoproteomics is powerful, the addition of a PEG-biotin linker can sterically occlude binding to certain targets. To ensure absolute trustworthiness, we deploy TPP to assess target engagement of the unmodified drug in living cells[2][8].

Causality & Rationale: Proteins become thermodynamically stabilized when bound to a ligand. By heating intact cells across a temperature gradient, proteins denature and aggregate. Ligand-bound targets will resist aggregation at higher temperatures compared to vehicle controls, resulting in a measurable shift in melting temperature ( Δ T m )[2].

Step-by-Step Protocol:

-

In Situ Engagement: Incubate live K562 cells with 10 µM 3-Amino-2-(2,2-difluoroethoxy)benzamide or DMSO vehicle for 1 hour at 37°C.

-

Thermal Gradient: Aliquot cells into a 96-well PCR plate. Heat across a 10-point temperature gradient (37°C to 67°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

-

Soluble Fraction Isolation: Lyse cells via freeze-thaw cycles in liquid nitrogen. Ultracentrifuge at 100,000 × g for 20 minutes to pellet denatured/aggregated proteins.

-

Quantification: Digest the soluble supernatant using Filter-Aided Sample Preparation (FASP). Label with TMT10plex, analyze via LC-MS/MS, and fit the reporter ion intensities to a sigmoidal melt curve to calculate Δ T m [8].

Workflow C: Orthogonal Validation via 19 F-NMR

To provide definitive biophysical proof of direct interaction, we exploit the 2,2-difluoroethoxy group using ligand-observed 19 F-NMR[3][7].

Causality & Rationale: Unlike biochemical assays which can be confounded by assay interference, 19 F-NMR directly observes the physical state of the ligand. When a small molecule binds to a massive protein (e.g., recombinant HDAC1), its tumbling rate drastically decreases. This causes a rapid increase in the transverse relaxation rate (T 2 ), which manifests as severe line broadening in a Carr-Purcell-Meiboom-Gill (CPMG) spin-echo experiment[3].

Step-by-Step Protocol:

-

Sample Preparation: Prepare a solution of 100 µM compound in deuterated PBS (pH 7.4). Record a baseline 1D 19 F-NMR spectrum on a 600 MHz spectrometer equipped with a cryogenic fluorine probe.

-

Protein Titration: Add recombinant human HDAC1 (1 µM to 10 µM) to the NMR tube.

-

CPMG Acquisition: Apply a T 2 -filtered CPMG pulse sequence. Calculate the dissociation constant (K d ) based on the degree of line broadening and signal attenuation relative to the protein concentration[7].

-

WaterLOGSY: Perform a Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) experiment to confirm binding via magnetization transfer from bulk water to the fluorine atoms in the bound state.

Data Synthesis and Mechanistic Interpretation

The integration of the three workflows unequivocally identifies Class I HDACs (specifically HDAC1 and HDAC2) as the primary targets of 3-Amino-2-(2,2-difluoroethoxy)benzamide.

Quantitative Target Metrics Summary

| Putative Target | Chemoproteomics Enrichment (Log 2 FC) | TPP Melting Shift ( Δ T m , °C) | 19 F-NMR Affinity (K d , µM) | Target Status |

| HDAC1 | + 4.8 | + 5.2 | 0.45 | Validated Primary |

| HDAC2 | + 4.2 | + 4.8 | 0.60 | Validated Primary |

| HDAC3 | + 1.1 | + 0.5 | > 50.0 | Weak / Off-target |

| PARP1 | + 0.8 | + 0.2 | N/A | Non-specific Background |

Note: Log 2 FC represents the ratio of protein enrichment in the DMSO control versus the competitive compound pre-incubation.

Mechanistic pathway illustrating how HDAC1/2 engagement by the benzamide hit drives phenotypic outcomes.

Conclusion

By treating 3-Amino-2-(2,2-difluoroethoxy)benzamide not just as a biological perturbagen, but as a chemically tunable probe, we successfully mapped its mechanism of action. The 3-amino group facilitated robust chemoproteomic pull-downs, identifying HDAC1/2[1]. Label-free TPP validated this engagement in the native cellular environment, ruling out linker-induced artifacts[2]. Finally, the intrinsic 2,2-difluoroethoxy moiety allowed for elegant, background-free 19 F-NMR biophysical validation[7]. This tri-pillar approach serves as a gold-standard blueprint for modern target deconvolution.

Sources

- 1. Chemoproteomic approaches to drug target identification and drug profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advancing Target Validation and Ligandability Assessment: Fragment Screening via 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]

Structural Elucidation and Crystallographic Profiling of 3-Amino-2-(2,2-difluoroethoxy)benzamide: A Technical Guide

Executive Summary

3-Amino-2-(2,2-difluoroethoxy)benzamide (CAS 1564662-51-6) is a highly functionalized aromatic building block utilized in advanced pharmaceutical synthesis[1]. The presence of multiple hydrogen-bond donors and acceptors—specifically the primary amide, the aniline-type amine, and the fluorinated ether—creates a complex conformational and supramolecular landscape. This whitepaper provides a comprehensive, field-proven methodology for the crystallization, X-ray diffraction analysis, and structural interpretation of this compound, serving as a definitive guide for drug development professionals and crystallographers.

Molecular Context & Conformational Landscape

Understanding the molecular geometry of 3-Amino-2-(2,2-difluoroethoxy)benzamide is prerequisite to successful solid-state characterization. The molecule (C9H10F2N2O2) features a central benzene ring heavily substituted at the 1, 2, and 3 positions[1].

-

Steric Hindrance and Coplanarity : In standard benzamides, the amide group tends to be nearly coplanar with the aromatic ring to maximize π-conjugation. However, the bulky 2-(2,2-difluoroethoxy) substituent introduces significant steric clash, forcing the amide plane to rotate out of coplanarity. This behavior is consistently observed in ortho-substituted fluorinated benzamides, where interplanar angles can exceed 23°[2].

-

Fluorine's Role in Crystal Packing : The difluoroethoxy group is highly electronegative and conformationally flexible. Fluorine atoms frequently participate in weak intermolecular C-H...F interactions, which, despite their low energy, are highly directional and critical for stabilizing the 3D crystal lattice[3].

Experimental Workflows: Crystallization & Data Collection

Rationale for Solvent Selection

Fluorinated organic molecules often exhibit idiosyncratic solubility profiles due to the hydrophobic and lipophobic nature of the fluorine atoms. To achieve high-quality single crystals, the crystallization environment must balance solvation of the polar amide/amine groups with the non-polar aromatic/fluorinated regions. A binary solvent system utilizing Ethyl Acetate (polar, hydrogen-bond acceptor) and n-Hexane or n-Pentane (non-polar anti-solvent) is highly effective.

Causality : The polar solvent dissolves the API, while the gradual introduction of the anti-solvent via vapor diffusion lowers the dielectric constant of the medium. This slowly decreases solubility and induces controlled nucleation rather than rapid precipitation, which is essential for minimizing crystal defects.

Protocol: Single-Crystal Growth via Vapor Diffusion

This protocol is designed as a self-validating system; the slow kinetics inherently filter out kinetic impurities, yielding thermodynamically stable polymorphs.

-

Preparation : Dissolve 10 mg of high-purity (>99%) 3-Amino-2-(2,2-difluoroethoxy)benzamide in 0.5 mL of Ethyl Acetate in a 2 mL inner vial.

-

Filtration : Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust, undissolved particulates).

-

Diffusion Setup : Place the un-capped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-Pentane.

-

Sealing and Incubation : Cap the outer vial tightly and store it in a vibration-free environment at a constant 20 °C.

-

Validation : After 3–7 days, inspect the inner vial under a polarized light microscope. The presence of strong birefringence upon stage rotation confirms the crystalline, anisotropic nature of the grown solids, validating them for X-ray diffraction.

Workflow for the crystallization and selection of diffraction-quality benzamide crystals.

Protocol: SCXRD Data Acquisition

-

Mounting : Select a single crystal (approx. 0.2 × 0.1 × 0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil.

-

Cryocooling : Immediately transfer the crystal to the diffractometer cold stream set to 100 K. Causality : Low temperature minimizes the thermal displacement parameters (ellipsoids) of the flexible difluoroethoxy chain, preventing disorder artifacts in the electron density map[4].

-

Data Collection : Utilize Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation. Collect a full sphere of data using ω and φ scans.

-

Self-Validation : Monitor the internal agreement factor ( Rint ). An Rint<0.05 confirms good crystal quality and appropriate symmetry assignment. Ensure data completeness is >99% up to θ=25.2∘ (for Mo).

Supramolecular Architecture & Hydrogen Bonding Networks

The solid-state architecture of 3-Amino-2-(2,2-difluoroethoxy)benzamide is dictated by a hierarchy of non-covalent interactions.

-

Primary Motif (1D Chains) : The most robust interaction in benzamide derivatives is the intermolecular N-H...O hydrogen bond between adjacent amide groups. This typically forms a C(4) chain motif extending along a primary crystallographic axis[5].

-

Secondary Motif (Cross-linking) : The aniline-type amino group at the 3-position acts as an additional hydrogen bond donor. It can interact with the carbonyl oxygen of a neighboring chain or the ether oxygen of the difluoroethoxy group, cross-linking the 1D chains into 2D layers.

-

Tertiary Motif (Halogen Bonding) : The terminal -CHF2 group engages in weak C-H...F interactions. While individually weak, these interactions are highly abundant and serve to stitch the 2D layers into a cohesive 3D supramolecular network[6].

Hierarchical assembly of hydrogen bonding motifs forming the 3D supramolecular network.

Quantitative Data Presentation

The following tables summarize the expected quantitative crystallographic parameters and hydrogen bond geometries, synthesized from isostructural fluorinated benzamide analyses[4][6].

Table 1: Representative Crystallographic Data for Fluorinated Benzamides

| Parameter | Value |

| Empirical Formula | C9H10F2N2O2 |

| Formula Weight | 216.18 g/mol |

| Temperature | 100(2) K |

| Crystal System | Monoclinic (Expected) |

| Space Group | P21/c or P21/n |

| Density (calculated) | ~1.40 - 1.45 Mg/m³ |

| Absorption Coefficient (μ) | ~0.12 mm⁻¹ |

| F(000) | ~448 |

| Final R indices [I>2σ(I)] | R1≈0.040 , wR2≈0.095 |

Table 2: Anticipated Hydrogen-Bond Geometry (Å, °)

| D-H...A | d(D-H) | d(H...A) | d(D...A) | ∠(DHA) |

| N(Amide)-H...O(Amide) | 0.88 | 2.05 | 2.91 | 165 |

| N(Amine)-H...O(Ether) | 0.89 | 2.20 | 3.05 | 155 |

| C(Aryl)-H...F(Fluoro) | 0.95 | 2.50 | 3.35 | 140 |

Conclusion

The structural elucidation of 3-Amino-2-(2,2-difluoroethoxy)benzamide requires meticulous attention to crystallization thermodynamics and low-temperature X-ray diffraction techniques. By mapping the primary amide chains and the secondary/tertiary interactions driven by the amine and difluoroethoxy groups, researchers can fully rationalize the solid-state behavior of this critical pharmaceutical intermediate, ensuring downstream formulation stability and predictable physicochemical properties.

References

-

3-Amino-2-(2,2-difluoroethoxy)benzamide | C9H10F2N2O2 | CID ... , National Center for Biotechnology Information (PubChem). 1

-

Crystal structures of three 3,4,5-trimethoxybenzamide-based derivatives - PMC , National Institutes of Health (NIH). 5

-

2,6-Difluoro-N-(prop-2-ynyl)benzamide - PMC , National Institutes of Health (NIH). 3

-

Crystal structure of 2-benzamido-N-(2,2-diethoxyethyl)benzamide , ResearchGate. 4

-

N-(2,4-Difluorophenyl)-2-fluorobenzamide , MDPI. 2

-

2,6-Difluoro-N-(prop-2-ynyl)benzamide , ResearchGate. 6

Sources

- 1. 3-Amino-2-(2,2-difluoroethoxy)benzamide | C9H10F2N2O2 | CID 112579931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2,6-Difluoro-N-(prop-2-ynyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structures of three 3,4,5-trimethoxybenzamide-based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

predicting the metabolic pathway of novel benzamides

An In-Depth Technical Guide to Predicting the Metabolic Pathway of Novel Benzamides

Executive Summary

The benzamide pharmacophore is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics ranging from antipsychotics (e.g., sulpiride) to targeted oncology drugs like the Hedgehog pathway inhibitor GDC-0449 (vismodegib) [1]. However, the metabolic fate of novel benzamides is often complex, dictated by competing oxidative and hydrolytic pathways. As a Senior Application Scientist, I have structured this guide to bridge the gap between in silico prediction algorithms and in vitro empirical validation. By understanding the causality behind enzymatic transformations and employing self-validating experimental designs, drug development professionals can accurately map the metabolic liability of novel benzamide candidates.

Mechanistic Foundations of Benzamide Metabolism

To predict a metabolic pathway, one must first understand the physicochemical vulnerabilities of the molecule. Benzamides typically undergo biotransformation via two primary routes: Cytochrome P450 (CYP450)-mediated oxidation and amidase-mediated hydrolysis.

-

CYP450-Mediated N-Dealkylation and Hydroxylation: Tertiary and secondary benzamides are highly susceptible to N-dealkylation, predominantly driven by CYP3A4 and CYP2C8. The mechanism involves a single-electron transfer (SET) followed by hydrogen atom transfer (HAT) to form a highly reactive carbinolamine intermediate. This intermediate subsequently collapses, releasing an aldehyde and the dealkylated amine [2]. Aromatic hydroxylation on the benzamide ring is also common, preparing the molecule for Phase II glucuronidation.

-

Amide Hydrolysis: While the amide bond is generally stable due to resonance, specific hepatic carboxylesterases and amidases can cleave it, yielding a benzoic acid derivative and a free amine.

Fig 1. Primary metabolic pathways of benzamide pharmacophores.

In Silico Prediction Workflows

Before committing resources to in vitro assays, computational modeling provides a probabilistic map of the Sites of Metabolism (SoM). Modern in silico tools have evolved from simple rule-based expert systems to sophisticated machine learning and quantum chemistry hybrids.

Table 1: Comparative Analysis of In Silico Metabolism Predictors

| Tool Name | Primary Function | Algorithmic Foundation | Phase Coverage |

| SMARTCyp [3] | CYP3A4 SoM Prediction | Density Functional Theory (DFT) on 2D fragments. | Phase I (CYP-specific) |

| XenoSite [4] | Pan-CYP SoM Prediction | Neural networks combining topological and quantum descriptions. | Phase I |

| GLORYx [5] | Metabolite Structure Generation | FAME 3 machine learning combined with empirical reaction rules. | Phase I & Phase II |

Expert Insight on Tool Selection: Do not rely on a single algorithm. SMARTCyp is exceptionally fast because it calculates activation energies directly from 2D structures without the computational overhead of 3D conformational docking [3]. However, to predict the actual chemical structure of the resulting glucuronide or sulfate conjugate, GLORYx is required, as it achieves a 77% recall rate for both Phase I and Phase II metabolites [5].

In Vitro Validation: The Self-Validating Microsomal Protocol

Computational predictions must be empirically grounded. Human Liver Microsomes (HLMs) are the gold standard subcellular fraction for this purpose, containing high concentrations of membrane-bound CYPs and UGTs.

A robust protocol is not just a sequence of steps; it is a self-validating system. We must design the assay to definitively prove that the observed degradation is enzymatic (not chemical) and specifically CYP-mediated.

Step-by-Step Methodology: HLM Metabolic Stability Assay

-

Matrix Preparation: Thaw cryopreserved HLMs at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Causality: The specific pH and ionic strength of the buffer are critical to maintaining the tertiary structure and active site geometry of the CYP450 enzymes.

-

Substrate Addition: Spike the novel benzamide to achieve a final incubation concentration of 1 µM. Causality: Operating at a low substrate concentration ensures the reaction follows first-order kinetics ( [S]≪Km ), allowing for accurate calculation of intrinsic clearance ( CLint ).

-

Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation (The Trigger): Add NADPH to a final concentration of 1 mM to start the reaction. Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Without it, CYP-mediated oxidation cannot occur.

-

Parallel Controls (Self-Validation):

-

Minus-NADPH Control: Run a parallel incubation without NADPH [6]. If the benzamide degrades here, the instability is due to amidase hydrolysis or chemical degradation, not CYP450s.

-

1-ABT Control: Pre-incubate with 1-Aminobenzotriazole (1-ABT), a pan-specific mechanism-based CYP inactivator [7]. This definitively isolates CYP-driven metabolism from other enzymatic pathways.

-

-

Time-Course Sampling & Quenching: At intervals (0, 5, 15, 30, 45, 60 min), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an Internal Standard (IS) (e.g., vandetanib) [8]. Causality: The organic solvent causes instantaneous protein precipitation, halting the reaction. The IS corrects for matrix ionization suppression and injection volume variance during downstream MS acquisition.

-

Centrifugation: Centrifuge at 14,000 rpm for 12 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

Fig 2. Self-validating in vitro liver microsome stability workflow.

Analytical Detection via LC-MS/MS

The final step is quantifying the disappearance of the parent benzamide and identifying the structural mass shifts of the metabolites.

Chromatographic Separation: Utilize a sub-2-micron column (e.g., Agilent Eclipse Plus C18, 1.8 μm) to achieve sharp peak resolution [8]. A standard mobile phase consists of 10 mM ammonium formate (pH 4.1) and acetonitrile. The acidic pH ensures the basic amine groups of the benzamide remain protonated, enhancing positive-ion electrospray ionization (ESI+).

Data Interpretation: Plot the natural log of the remaining parent compound area ratio (Parent/IS) against time. The slope of the linear regression represents the elimination rate constant ( k ). From this, the in vitro half-life ( t1/2 ) and intrinsic clearance ( CLint ) are calculated:

-

t1/2=0.693/k

-

CLint=(V×0.693)/t1/2 (where V is the incubation volume per mg of protein)

By cross-referencing the observed mass shifts (e.g., +16 Da for hydroxylation, or a specific mass loss corresponding to N-dealkylation) with the in silico predictions from GLORYx and SMARTCyp, researchers can confidently map the metabolic fate of their novel benzamide candidates.

References

-

Preclinical assessment of the absorption, distribution, metabolism and excretion of GDC-0449 (2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide), an orally bioavailable systemic Hedgehog signalling pathway inhibitor. Taylor & Francis. [Link]

-

Metabolism mimicry: an electrosynthetic method for the selective deethylation of tertiary benzamides. SciSpace. [Link]

-

SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism. PubMed Central (NIH). [Link]

-

Predicting Metabolism | Cambridge MedChem Consulting. Cambridge MedChem Consulting. [Link]

-

GLORYx: Prediction of the Metabolites Resulting from Phase 1 and Phase 2 Biotransformations of Xenobiotics. PubMed Central (NIH). [Link]

-

1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of P450 Function. PubMed Central (NIH). [Link]

-

Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability. PubMed Central (NIH). [Link]

quantum-chemical properties of 2-substituted benzamides

Title: Quantum-Chemical Properties of 2-Substituted Benzamides: A Technical Guide for Rational Drug Design

Executive Summary

2-substituted benzamides represent a privileged scaffold in medicinal chemistry, serving as the pharmacophoric core for numerous therapeutic agents, including Histone Deacetylase (HDAC) inhibitors and Lysine-Specific Demethylase (LSD) inhibitors[1][2]. The pharmacological efficacy of these molecules is intrinsically linked to their quantum-chemical properties—specifically, their conformational dynamics, frontier molecular orbital (FMO) energies, and electrostatic potentials. This whitepaper provides an in-depth analysis of how density functional theory (DFT) and molecular dynamics (MD) can be leveraged to predict the behavior of 2-substituted benzamides, offering a self-validating framework for rational drug design.

Conformational Dynamics and Isomerism

The spatial orientation of 2-substituted benzamides is governed by the rotational barrier around the phenyl-carbonyl (C-C) and amide (C-N) bonds. The presence of a substituent at the ortho (C2) position introduces significant steric hindrance and potential for intramolecular hydrogen bonding, dictating the equilibrium between cis and trans rotamers.

Causality in Conformational Preference: Understanding rotamer preference is critical because enzymes like HDAC3 possess narrow, highly specific active sites. Only specific conformers can properly orient the amide nitrogen and oxygen to chelate the catalytic zinc ion (Zn2+)[1]. For example, 2-fluorobenzamide exhibits a strong preference for the cis conformation in non-polar environments due to stabilizing intramolecular NH...F hydrogen bonding[3]. However, in polar solvents (mimicking aqueous biological systems), the equilibrium shifts as solvent molecules compete for hydrogen bond formation[3]. Conversely, 2-chlorobenzamide adopts a non-planar trans conformation due to the larger van der Waals radius of chlorine, which induces steric repulsion[3].

Quantum-Chemical Descriptors

DFT calculations, typically employing hybrid functionals like B3LYP or M06-2X with robust basis sets (e.g., 6-311++G**), provide a high-resolution map of the molecule's electronic structure[3][4].

-

HOMO-LUMO Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity. A narrower gap implies higher polarizability and lower kinetic stability, often correlating with enhanced binding affinity via charge transfer mechanisms[5].

-

Molecular Electrostatic Potential (MEP): MEP maps highlight electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For 2-substituted benzamides, the MEP is crucial for predicting how the amide moiety will interact with metal cations (e.g., Zn2+) and how the substituted phenyl ring will align within hydrophobic pockets[6].

Quantitative Data Summary

| Compound | C2 Substituent | Ecis−Etrans (kcal/mol) | Primary Intramolecular Interaction | Target Application |

| 2-Fluorobenzamide | -F | 4.5 | NH...F Hydrogen Bond | General / HDACs |

| 2-Chlorobenzamide | -Cl | 2.0 | Steric Repulsion | General / HDACs |

| 2-Methoxybenzamide | -OCH 3 | 2.4 - 2.9 | NH...O Hydrogen Bond | LSD1 / MAO |

| 2-Methylthiobenzamide | -SCH 3 | N/A | Steric / Hydrophobic Fit | HDAC3 (Selective) |

Table 1: Summary of quantum-chemical descriptors and conformational energies for selected 2-substituted benzamides, derived from DFT/B3LYP calculations[1][2][3].

Self-Validating Experimental & Computational Protocol

To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating system for evaluating 2-substituted benzamides. Each step is designed to feed into and validate the next.

Phase 1: In Silico Quantum Chemical Profiling

-

Ligand Preparation & Conformational Search:

-

Action: Generate 3D conformers of the 2-substituted benzamide using molecular mechanics (e.g., MMFF94).

-

Causality: An exhaustive conformational search prevents the DFT optimization from converging on a local energy minimum that does not represent the bioactive pose.

-

-

Geometry Optimization (DFT):

-

Action: Optimize the lowest-energy conformers using DFT at the B3LYP/6-311++G(d,p) level in both gas phase and an implicit solvent model (e.g., CPCM for water)[7].

-

Causality: The gas-phase calculation establishes the baseline intramolecular forces (like NH...F bonding), while the solvent model validates how the biological aqueous environment perturbs these interactions[3].

-

-

Wavefunction & Descriptor Extraction:

Phase 2: Target Binding & Thermodynamic Validation 4. Molecular Docking:

- Action: Dock the optimized ligand into the target receptor (e.g., HDAC2, PDB ID: 3MAX) using algorithms that account for metal coordination[9].

- Causality: Validates whether the quantum-chemically preferred conformation can physically access and bind the active site without severe steric clashes.

- Molecular Dynamics (MD) Simulation:

Action: Run a 100 ns MD simulation of the protein-ligand complex to calculate MM/GBSA free binding energies and Root Mean Square Fluctuations (RMSF)[9].

Causality: Docking only provides a static snapshot. MD validates the thermodynamic stability of the complex over time, ensuring the 2-substituent does not induce destabilizing conformational shifts in the protein backbone[9].

Caption: Quantum-Chemical Computational Workflow for 2-Substituted Benzamides.

Structure-Activity Relationships (SAR) in Target Binding

The 2-position of the benzamide ring is a critical vector for modulating target selectivity. In the context of HDAC inhibitors, the benzamide moiety acts as a Zinc-Binding Group (ZBG). The nitrogen and oxygen atoms of the amide chelate the zinc ion in the enzyme's active site, a step essential for catalytic inhibition[1].

Research demonstrates that modifications at the 2-position can lead to highly selective inhibitors. For instance, a 2-methylthiobenzamide derivative exhibits an IC50 of 30 nM for HDAC3, achieving over 300-fold selectivity against other HDAC isoforms[1]. This selectivity is driven by the specific quantum-chemical and steric profile of the 2-substituent, which optimally fills a unique hydrophobic sub-pocket adjacent to the zinc ion in HDAC3, a feature absent in other isoforms[1].

Caption: Pharmacophore Binding Model of 2-Substituted Benzamides in HDAC3 Active Site.

Similarly, in the design of Lysine-Specific Demethylase (LSD1/LSD2) inhibitors, the introduction of substituents alters the HOMO-LUMO gap and atomic charges. Machine learning regression models utilizing these quantum chemical descriptors have successfully predicted the inhibitory activity of novel derivatives, proving that the electronic redistribution caused by 2-substitution directly dictates enzymatic inhibition[2].

Conclusion

The rational design of 2-substituted benzamides requires a rigorous understanding of their quantum-chemical properties. By integrating DFT calculations with molecular dynamics, researchers can predict conformational preferences, map electronic reactivity, and validate target binding. This self-validating computational approach minimizes empirical trial-and-error, accelerating the discovery of highly selective, potent therapeutics.

Sources

- 1. N-(3-acetylphenyl)benzamide | 84833-25-0 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of potent inhibitors of HDAC2 from herbal products for the treatment of colon cancer: Molecular docking, molecular dynamics simulation, MM/GBSA calculations, DFT studies, and pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]

- 9. Identification of potent inhibitors of HDAC2 from herbal products for the treatment of colon cancer: Molecular docking, molecular dynamics simulation, MM/GBSA calculations, DFT studies, and pharmacokinetic analysis | PLOS One [journals.plos.org]

Preclinical Toxicity Profiling of 3-Aminobenzamide Analogues: A Methodological Framework for Next-Generation PARP Inhibitors

[label="PARP Trapping on Chromatin\n(High Toxicity

Refining Experimental Protocols

I'm now refining the experimental protocol details. I am focusing on cytotoxicity assays with isogenic cell lines. I will be directly calculating a Synthetic Lethality Index. This will involve comparing IC50 values in BRCA-proficient versus BRCA-deficient cells.

Detailing Experimental Procedures

I'm now fully immersed in the nitty-gritty of experimental protocols. I'm focusing on cytotoxicity assays using isogenic cell lines to calculate a Synthetic Lethality Index. Comparing IC50 values in BRCA-proficient and -deficient cells will be key. A high SL index points to target-specific toxicity, and I've integrated these concepts directly.

Finalizing Experimental Details

I'm now detailing experimental procedures for the whitepaper. I will finalize cytotoxicity assays using isogenic cell lines to calculate a Synthetic Lethality Index by comparing IC50 values in BRCA-proficient and -deficient cells. I've now crafted the protocol for chromatin fractionation and western blotting to quantify PARP trapping versus catalytic inhibition.

Finalizing Experimental Details

I'm now detailing experimental procedures for the whitepaper. Cytotoxicity assays using isogenic cell lines will finalize the Synthetic Lethality Index calculation by comparing IC50 values in BRCA-proficient and -deficient cells. I've now crafted a protocol for chromatin fractionation and western blotting to quantify PARP trapping versus catalytic inhibition.

Synthesizing Quantitative Metrics

I'm now focused on integrating and presenting the data. I am synthesizing the quantitative metrics from various assays, including the CFU assay data. I'm developing a decision matrix, creating a table that compares a novel 3-AB analogue against clinical standards, including all the information I've collected on all IC50 values. I've now finished the experimental sections.

Synthesizing Findings

Finalizing the Document

Revising Diagram Visuals

I'm now revising the Graphviz DOT diagram to ensure perfect compliance with the specified color palette and contrast rules. I'm focusing on refining node attributes to ensure optimal visual clarity and readability. The diagram now clearly shows the color coding scheme for the various factors in PARP-mediated toxicity.

Refining Data Presentation

I'm now refining how the data is presented, aiming for clarity. I'm focusing on the tables and figures, ensuring they concisely communicate key findings from the assays. I'm prioritizing visualizations to aid in decision-making and presenting complex mechanistic information in a user-friendly manner. I will be incorporating a concise figure for the trapping mechanism, as well.

Finalizing Whitepaper Formatting

I'm now putting the finishing touches on the whitepaper's formatting. I'm ensuring all figures and tables are clear, concise, and correctly linked, including the refined Graphviz diagrams. I'm cross-referencing all in-text citations with their corresponding entries in the references section and incorporating the precise URLs from my earlier searches. I've also verified the captions.

Validating Experimental Controls

I am now focusing on self-validating system protocols. I've designed three experimental protocols. Olaparib serves as a positive control, 3-AB provides a baseline reference, and vehicle serves as a 100% viability control, establishing the dynamic range. I'm also ensuring the chromatin fractionation via histone H3 loading control. Finally, I'm verifying baseline colony formation using recombinant cytokines.

Introduction & Mechanistic Rationale

3-Aminobenzamide (3-AB) is a prototypical, first-generation competitive inhibitor of Poly(ADP-ribose) polymerase (PARP), functioning by competing with NAD+ to suppress PARylation during DNA single-strand break (SSB) repair1[1]. While 3-AB laid the foundation for exploiting synthetic lethality in BRCA-deficient tumors, its relatively low potency and requirement for high dosing (often >1 mM in vitro) necessitate the development of novel 3-AB analogues2[2].

However, enhancing the binding affinity of 3-AB analogues often inadvertently increases "PARP trapping"—the stabilization of PARP-DNA complexes. This trapping phenomenon is a double-edged sword: it drives therapeutic efficacy but is also the primary culprit behind off-target cytotoxicity, particularly dose-limiting bone marrow toxicity3[3]. Therefore, an initial toxicity screening cascade must be meticulously designed to uncouple target-specific synthetic lethality from non-specific chemotoxicity.

The Causality of PARP Inhibitor Toxicity

The toxicity of PARP inhibitors (PARPi) is not solely derived from catalytic inhibition. When a 3-AB analogue binds to the NAD+ pocket of PARP1, it can allosterically lock the enzyme onto the DNA damage site 4[4]. This trapped PARP-DNA complex acts as a physical barrier to the replication fork during the S-phase of the cell cycle, leading to replication fork collapse and subsequent double-strand breaks (DSBs) 5[5].

In BRCA-proficient healthy cells, these DSBs are typically repaired via homologous recombination (HR). However, excessive trapping overwhelms the repair capacity of healthy hematopoietic progenitors, causing myelosuppression. Thus, early screening must evaluate both catalytic inhibition and trapping potential to ensure a viable therapeutic index.

Mechanistic pathway of 3-AB analogue-induced cytotoxicity via PARP trapping.

Tier 1: High-Throughput Cytotoxicity & Synthetic Lethality Screening

Objective: Determine the baseline cytotoxicity and therapeutic window of 3-AB analogues using isogenic cell models. Causality: By comparing the IC50 in BRCA-proficient versus BRCA-deficient cells, we can calculate the Synthetic Lethality (SL) Index. A high SL index indicates target-specific toxicity, whereas a low SL index suggests off-target chemotoxicity6[6].

Protocol 1: CCK-8 Cell Viability Assay in Isogenic Cell Lines

Self-Validating Mechanism: This protocol includes Olaparib as a positive control for synthetic lethality and unmodified 3-AB as a baseline reference to validate the assay's dynamic range7[7].

-

Cell Seeding: Seed BRCA1-proficient (e.g., SUM149PT-BRCA1-WT) and BRCA1-deficient (SUM149PT-BRCA1-Mut) cells at 1×104 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Dissolve 3-AB analogues in DMSO. Prepare a 10-point serial dilution (ranging from 0.1 nM to 100 µM). Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced toxicity.

-

Treatment: Treat cells with the analogues, Olaparib (positive control), and 3-AB (reference). Include vehicle-treated cells (0.1% DMSO) as the 100% viability baseline.

-

Incubation: Incubate for 72 hours. Causality Note: This extended duration is critical because PARPi-induced cytotoxicity requires cells to progress through the S-phase for replication fork collapse to occur.

-

Quantification: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate IC50 using non-linear regression. Calculate SL Index = (IC50 BRCA-WT) / (IC50 BRCA-Mut).

Tier 2: Quantifying PARP Trapping vs. Catalytic Inhibition

Objective: Assess the propensity of the 3-AB analogue to trap PARP on DNA. Causality: Analogues that potently inhibit PARylation but exhibit low PARP trapping are less likely to cause severe bone marrow toxicity, effectively widening the therapeutic window.

Protocol 2: Chromatin Fractionation and Western Blotting

Self-Validating Mechanism: Uses Histone H3 as a loading control exclusively for the chromatin fraction to ensure the subcellular fractionation successfully isolated chromatin-bound proteins without cytosolic contamination.

-

Induction of Damage: Treat cells with 0.01% methyl methanesulfonate (MMS) for 30 minutes to induce base alkylation and subsequent SSBs, triggering massive PARP1 recruitment.

-

Analogue Treatment: Concurrently treat with the 3-AB analogue at 10× its predetermined catalytic IC50.

-

Fractionation: Lyse cells in a hypotonic buffer (10 mM HEPES, 10 mM KCl) to isolate nuclei. Centrifuge and resuspend the nuclear pellet in a high-salt extraction buffer (to remove soluble nuclear proteins). The remaining pellet contains the insoluble chromatin-bound fraction.

-

Detection: Perform SDS-PAGE and Western blot on the chromatin fraction using anti-PARP1 antibodies. Probe for Histone H3 as a loading control.

-

Validation: A dense PARP1 band in the chromatin fraction indicates high trapping activity.

Tier 3: Ex Vivo Bone Marrow Toxicity Profiling

Objective: Predict clinical myelosuppression, the primary dose-limiting toxicity of PARP inhibitors. Causality: Hematopoietic stem and progenitor cells (HSPCs) are highly proliferative and sensitive to unresolved DNA damage. Ex vivo colony-forming unit (CFU) assays directly model clinical neutropenia and anemia3[3].

Protocol 3: Human Bone Marrow CFU Assay

Self-Validating Mechanism: Utilizes recombinant cytokines to ensure baseline colony formation is robust, validating that any reduction in colony count is strictly due to drug toxicity rather than poor culture conditions.

-

Cell Preparation: Obtain human bone marrow mononuclear cells (BMNCs) from healthy donors.

-

Plating: Plate 1×105 BMNCs in a methylcellulose-based medium supplemented with recombinant cytokines (SCF, GM-CSF, IL-3, EPO) to support erythroid and myeloid differentiation.

-

Dosing: Spike the medium with the 3-AB analogue at varying concentrations (1 nM to 10 µM).

-

Incubation & Scoring: Incubate for 14 days at 37°C. Manually score CFU-GM (granulocyte/macrophage) and BFU-E (erythroid) colonies using an inverted microscope.

Data Presentation & Decision Matrix

To facilitate Go/No-Go decisions in the drug development pipeline, quantitative metrics from the above assays must be synthesized. Table 1 illustrates a theoretical data matrix comparing a novel 3-AB analogue against clinical and baseline standards.

Table 1: Comparative Toxicity and Efficacy Profile of PARP Inhibitors

| Compound | Catalytic IC50 (nM) | BRCA-Mut IC50 (nM) | BRCA-WT IC50 (nM) | SL Index | PARP Trapping | BMNC Cytotoxicity IC50 (nM) |

| 3-Aminobenzamide | ~30,000 | >100,000 | >100,000 | ~1.0 | Negligible | >100,000 |

| Olaparib | 5 | 15 | 1,500 | 100 | Moderate | ~500 |

| Talazoparib | 1.2 | 0.3 | 15 | 50 | Very High | ~5 |

| Novel 3-AB Analogue X | 8 | 20 | 4,000 | 200 | Low | >5,000 |

Interpretation: Analogue X demonstrates potent catalytic inhibition and a high SL Index, but crucially, it exhibits low PARP trapping and minimal bone marrow toxicity, representing an optimized therapeutic profile compared to high-trapping agents like Talazoparib.

Conclusion

The initial toxicity screening of 3-aminobenzamide analogues must transcend simple viability assays. By systematically evaluating synthetic lethality, uncoupling catalytic inhibition from PARP trapping, and employing ex vivo bone marrow models, researchers can accurately predict the therapeutic index of novel compounds. This causality-driven framework ensures that only analogues with high target specificity and manageable safety profiles advance to in vivo preclinical models.

References

- Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance.Nature Communications / PMC.

- Identification of Potent Nontoxic Poly(ADP-Ribose) Polymerase-1 Inhibitors.AACR Journals.

- PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow.NMS Group.

- PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues.OAE Publish.

- Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture.PLOS.

- Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death.Frontiers.

- Resistance to PARP-Inhibitors in Cancer Therapy.Frontiers.

Sources

- 1. Frontiers | Resistance to PARP-Inhibitors in Cancer Therapy [frontiersin.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. nmsgroup.it [nmsgroup.it]

- 4. oaepublish.com [oaepublish.com]

- 5. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture | PLOS One [journals.plos.org]

- 7. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]

Rational Design and Synthesis of 3-Amino-2-(2,2-difluoroethoxy)benzamide Analogs: A Technical Guide

Executive Summary

The 3-amino-2-alkoxybenzamide motif has emerged as a highly privileged scaffold in modern medicinal chemistry. Specifically, 3-Amino-2-(2,2-difluoroethoxy)benzamide (CAS: 1564662-51-6)[1] serves as a versatile building block for the development of targeted therapeutics, ranging from Class I Histone Deacetylase (HDAC) inhibitors[2] to G-protein coupled receptor (GPCR) agonists[3]. As an Application Scientist, I approach this molecule not merely as a chemical commodity, but as a finely tunable pharmacophore. The strategic placement of the 2,2-difluoroethoxy group provides unique physicochemical properties—balancing lipophilicity and metabolic stability—while the 3-amino group offers a robust synthetic handle for exploring chemical space.

Structural Rationale & Causality (E-E-A-T Perspective)

When designing structural analogs, every atomic substitution must have a causal relationship with the desired biological outcome. The 3-Amino-2-(2,2-difluoroethoxy)benzamide core is modular, allowing for precise tuning:

-

The Benzamide Core: Acts as the primary anchor. In epigenetic targets, the benzamide moiety functions as a zinc-binding group (ZBG), coordinating with the catalytic Zn2+ ion in the active site of Class I HDACs (HDAC1, 2, and 3)[2]. The bidentate or monodentate chelation is critical for the slow-on/tight-binding kinetics uniquely observed in 2-aminobenzamide HDAC inhibitors, which often leads to sustained target engagement compared to rapid-on/rapid-off hydroxamate inhibitors[4].

-

The 2-(2,2-Difluoroethoxy) Substitution: Replacing a standard methoxy group with a 2,2-difluoroethoxy group serves two purposes. First, the electron-withdrawing fluorine atoms reduce the pKa of the ether oxygen, mitigating potential hERG liabilities associated with basicity. Second, the difluoro-substitution increases lipophilicity and significantly boosts metabolic stability against cytochrome P450-mediated O-dealkylation. Furthermore, the oxygen atom participates in an intramolecular hydrogen bond with the benzamide NH, locking the molecule into a bioactive, coplanar conformation.

-

The 3-Amino Vector: This is the primary vector for elongation. Recent literature demonstrates that functionalizing the 3-amino position with bulky, lipophilic groups (e.g., 4-benzylpyridin-2-yl via cross-coupling) yields potent, G protein-biased agonists for orphan receptors like GPR52, a promising neurotherapeutic target[3].

Experimental Protocols: A Self-Validating Synthetic Workflow

To synthesize structural analogs of 3-Amino-2-(2,2-difluoroethoxy)benzamide, a modular approach is required. The following protocol describes the synthesis of the core building block, incorporating self-validating checkpoints to ensure high fidelity and causality at each step.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Reagents: 2-Fluoro-3-nitrobenzonitrile (1.0 eq), 2,2-difluoroethanol (1.2 eq), Cs2CO3 (2.0 eq).

-

Procedure: Dissolve the reagents in anhydrous DMF (0.5 M). Stir at 60 °C for 4 hours under a nitrogen atmosphere.

-

Causality: Cs2CO3 is chosen over K2CO3 due to the "cesium effect," which enhances the nucleophilicity of the fluorinated alcohol. This drives the SNAr reaction to completion despite the electron-withdrawing nature of the fluorines on the nucleophile.

-

Validation: Monitor via LC-MS. The reaction is complete when the starting material peak disappears. Isolate via aqueous workup.

Step 2: Nitrile Hydration

-

Reagents: 2-(2,2-Difluoroethoxy)-3-nitrobenzonitrile (1.0 eq), 30% H2O2 (aq) (5.0 eq), 2 M NaOH (0.2 eq).

-

Procedure: Dissolve the intermediate in DMSO. Add H2O2 and NaOH dropwise at 0 °C. Warm to room temperature and stir for 2 hours.

-

Causality: The alkaline peroxide method selectively hydrolyzes the nitrile to the primary amide without over-hydrolysis to the carboxylic acid, preserving the crucial benzamide pharmacophore required for target binding.

-

Validation: Precipitate the product by adding cold water. Confirm the presence of the primary amide NH2 protons (~7.5 and 7.8 ppm) via 1H NMR.

Step 3: Nitro Reduction

-

Reagents: 2-(2,2-Difluoroethoxy)-3-nitrobenzamide (1.0 eq), 10% Pd/C (0.1 eq), H2 gas (1 atm).

-

Procedure: Suspend the intermediate and Pd/C in methanol. Purge the flask with H2 and stir vigorously at room temperature for 12 hours.

-

Causality: Catalytic hydrogenation is selected over iron/acetic acid reduction to avoid trace metal contamination, which can severely interfere with downstream biological assays (especially metalloenzyme assays like HDACs).

-

Validation: Filter through Celite. Evaporate the solvent. The appearance of an upfield aromatic amine signal (~5.0 ppm, broad singlet, 2H) in 1H NMR confirms successful reduction.

Quantitative Data Summarization

The following table summarizes the theoretical physicochemical and biological profile of 3-amino-2-alkoxybenzamide analogs based on the alkoxy substituent, demonstrating how minor structural tweaks influence the overall drug profile.

| Analog Core | Alkoxy Substitution | ClogP | tPSA (Ų) | Primary Target Class | Metabolic Stability (O-Dealkylation) |

| 1 | 2-Methoxy | 0.85 | 68.0 | HDAC1/2/3 | Low |

| 2 | 2-(2,2-Difluoroethoxy) | 1.42 | 68.0 | GPR52 / HDACs | High |

| 3 | 2-(2,2,2-Trifluoroethoxy) | 1.75 | 68.0 | GPR52 | Very High |

| 4 | 2-Cyclopropoxy | 1.60 | 68.0 | Kinases / HDACs | Moderate |

Table 1: Comparative physicochemical properties of 3-amino-2-alkoxybenzamide structural analogs.

Visualizations

Synthetic workflow for 3-Amino-2-(2,2-difluoroethoxy)benzamide with validation checkpoints.

Pharmacophore interactions of the 3-Amino-2-(2,2-difluoroethoxy)benzamide scaffold.

References

-

Title: Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. Source: ChemRxiv (2024) URL: [Link]

-

Title: Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. Source: National Institutes of Health (NIH) / PMC URL: [Link]

-

Title: Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

- 1. 3-Amino-2-(2,2-difluoroethoxy)benzamide | C9H10F2N2O2 | CID 112579931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Benzamide Derivatives as Neuroprotective Agents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, represent a significant and growing challenge to global health. The development of effective neuroprotective agents that can slow or halt this degenerative process is a paramount goal in medicinal chemistry and pharmacology. Among the diverse chemical scaffolds explored, benzamide derivatives have emerged as a particularly promising class of compounds. Their inherent structural versatility allows for the fine-tuning of physicochemical properties and the ability to interact with a wide array of biological targets implicated in neuronal cell death and dysfunction. This in-depth technical guide provides a comprehensive overview of the discovery and development of benzamide derivatives as neuroprotective agents. We will explore their chemical synthesis, delve into their multifaceted mechanisms of action, provide detailed protocols for their evaluation in both in vitro and in vivo models, and summarize key structure-activity relationships that guide the rational design of next-generation neurotherapeutics.

Introduction: The Imperative for Neuroprotection

The prevalence of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and ischemic stroke is on the rise, creating an urgent need for therapeutic strategies that go beyond symptomatic relief and address the underlying pathology.[1] The concept of neuroprotection aims to preserve neuronal tissue at risk of dying by intervening in the pathological cascade of events that ultimately leads to cell demise. The complexity of these diseases, often involving multiple pathogenic pathways, suggests that multi-target-directed ligands (MTDLs) may offer a more effective therapeutic approach than single-target agents.[2][3] Benzamide and its derivatives have proven to be a versatile scaffold in the design of such MTDLs, demonstrating a wide range of biological activities.[2][3]

Synthetic Strategies for Benzamide Derivatives

The synthesis of benzamide derivatives is typically straightforward, allowing for the generation of diverse chemical libraries for screening. A common and efficient method involves the coupling of a substituted benzoic acid with an appropriate amine.

General Synthesis of an N-Benzyl Benzamide Derivative

This protocol describes a representative synthesis of an N-benzyl benzamide, a common scaffold in neuroprotective compounds.

Materials:

-

Substituted benzoic acid (1.0 eq)

-

Benzylamine (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Iodine (I₂) (1.2 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a stirred solution of iodine (1.2 eq) in CH₂Cl₂ at 0°C, add triphenylphosphine (1.2 eq) in one portion.

-

Add benzylamine (1.0 eq) and continue stirring for 5 minutes.

-

Add triethylamine (2.0 eq) to the resulting mixture, followed by the addition of the substituted benzoic acid (1.0 eq).[4]

-

Allow the reaction to warm to room temperature and stir for approximately 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the organic layer with dilute hydrochloric acid (e.g., 2 M HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired N-benzyl benzamide derivative.[5]

Key Molecular Targets and Mechanisms of Action

The neuroprotective effects of benzamide derivatives are attributed to their interaction with a variety of molecular targets. This multi-target engagement allows them to modulate several pathways involved in neuronal survival and death.

Histone Deacetylase (HDAC) Inhibition

HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, enzymes that play a critical role in the regulation of gene expression. In the context of neurodegeneration, HDAC inhibition has been shown to have neuroprotective effects.[6] Certain benzamide derivatives, such as the synthetic compound MS-275, are known to preferentially inhibit HDAC1.[6] This inhibition can lead to the upregulation of neuroprotective genes and the suppression of pro-inflammatory responses in the brain.[6][7]

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP is a family of enzymes involved in DNA repair and cell death. Overactivation of PARP in response to DNA damage, a common event in neurodegenerative conditions, can lead to energy depletion and cell death. Benzamide itself is a known PARP inhibitor.[8] By inhibiting PARP, benzamide derivatives can prevent this energy crisis and subsequent neuronal death, offering a protective mechanism against excitotoxicity and oxidative stress.[8][9][10]

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is an enzyme responsible for the degradation of neurotransmitters like dopamine. Its inhibition can increase dopamine levels and has been a therapeutic strategy for Parkinson's disease. Some benzamide-hydroxypyridinone hybrids have been designed as potent and selective MAO-B inhibitors.[2] Beyond symptomatic relief, MAO-B inhibition can also reduce the production of reactive oxygen species (ROS) associated with dopamine metabolism, thereby conferring a neuroprotective effect.[2]

Dopamine Receptor Antagonism

Substituted benzamides are well-known for their ability to antagonize dopamine receptors, particularly the D2 subtype.[11][12] While this action is primarily associated with their use as antipsychotics, modulation of dopaminergic signaling can also be relevant in neuroprotection. For instance, in conditions like Parkinson's disease, where dopaminergic neurons are lost, antagonists of specific dopamine receptor subtypes, such as D3, are being explored for their therapeutic potential.[13][14]

Multi-Target-Directed Ligands (MTDLs)